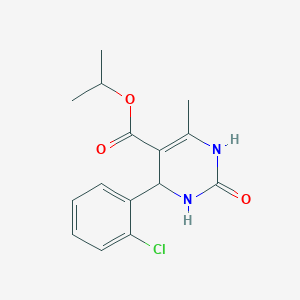![molecular formula C25H22ClNO3S B11679746 N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11679746.png)
N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C25H22ClNO3S and a molecular weight of 451.97 . This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylfuran group, and a sulfonamide group. It is a white crystalline solid that is stable under normal temperature and pressure conditions .
Preparation Methods
The synthesis of N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of chloromethyl with p-toluenesulfonamide under appropriate reaction conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical research.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound can inhibit certain enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE: This compound has a similar structure but may have different functional groups or substituents.
N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE: Another similar compound with slight variations in its chemical structure. The uniqueness of N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22ClNO3S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)-(5-methylfuran-2-yl)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22ClNO3S/c1-17-7-14-21(15-8-17)31(28,29)27-23-6-4-3-5-22(23)25(24-16-9-18(2)30-24)19-10-12-20(26)13-11-19/h3-16,25,27H,1-2H3 |
InChI Key |
STOBJBQTQVFVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=C(C=C3)Cl)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9H-carbazol-9-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide](/img/structure/B11679669.png)

![(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679678.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11679697.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679721.png)
![4-amino-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11679726.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11679729.png)
![ethyl 2-({3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11679730.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11679739.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11679750.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679758.png)
![(2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11679761.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11679768.png)
